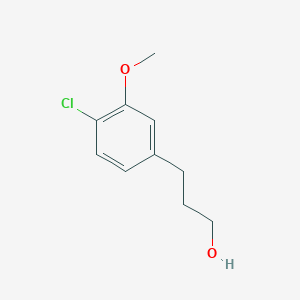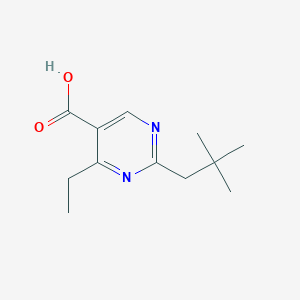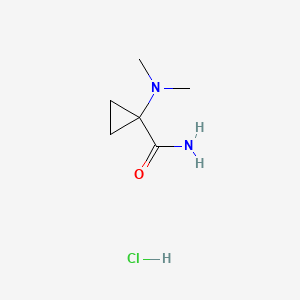
1-(Dimethylamino)cyclopropane-1-carboxamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethylamino)cyclopropane-1-carboxamidehydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring substituted with a dimethylamino group and a carboxamide group.
Métodos De Preparación
The synthesis of 1-(Dimethylamino)cyclopropane-1-carboxamidehydrochloride typically involves the reaction of cyclopropane derivatives with dimethylamine and carboxamide precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(Dimethylamino)cyclopropane-1-carboxamidehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Aplicaciones Científicas De Investigación
1-(Dimethylamino)cyclopropane-1-carboxamidehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-(Dimethylamino)cyclopropane-1-carboxamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes .
Comparación Con Compuestos Similares
1-(Dimethylamino)cyclopropane-1-carboxamidehydrochloride can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxamide: This compound lacks the dimethylamino group and has different reactivity and applications.
Cyclopropane-1-carboxamide: This simpler compound does not have the dimethylamino substitution, making it less versatile in certain chemical reactions.
N,N-Dimethylcyclopropane-1-carboxamide: This compound has a similar structure but different functional groups, leading to distinct chemical properties and uses.
Propiedades
Fórmula molecular |
C6H13ClN2O |
|---|---|
Peso molecular |
164.63 g/mol |
Nombre IUPAC |
1-(dimethylamino)cyclopropane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-8(2)6(3-4-6)5(7)9;/h3-4H2,1-2H3,(H2,7,9);1H |
Clave InChI |
KYRCPNGDONKEOM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1(CC1)C(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572580.png)
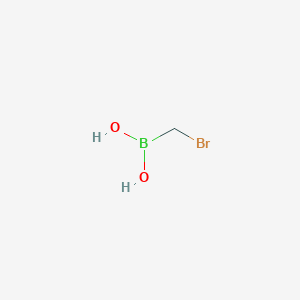
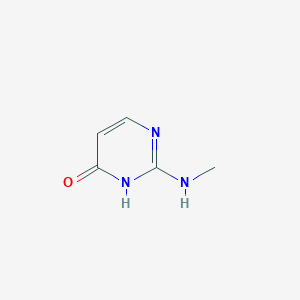
aminehydrochloride](/img/structure/B13572584.png)
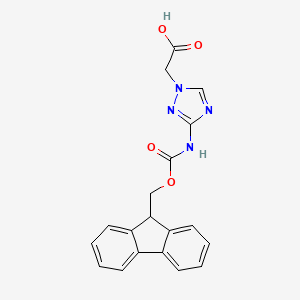

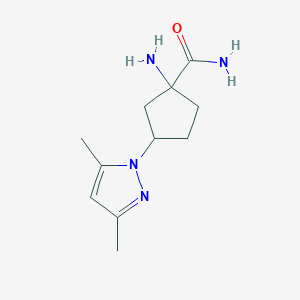
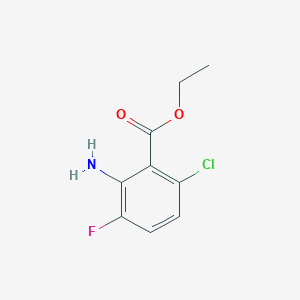
![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine](/img/structure/B13572611.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexylidene)aceticacid](/img/structure/B13572615.png)
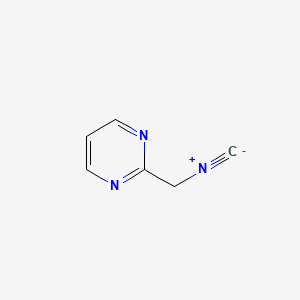
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide](/img/structure/B13572621.png)
